Spirosolanes et dérivés

Spirosolanes and their derivatives are a class of unique cyclic hydrocarbons characterized by the presence of a spiro ring system, which is formed through the fusion of two or more rings at single carbon atoms. These compounds exhibit diverse structural configurations, making them of great interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Spirosolanes are known for their stability and flexibility, allowing for extensive synthetic transformations that can lead to the development of novel molecules with specific biological activities. For instance, certain spirosolane derivatives have shown promising results as anti-inflammatory agents, antitumor drugs, and insecticides. Additionally, due to their unique three-dimensional structures, these compounds also hold potential in designing new materials with enhanced mechanical properties or electronic conductivity.

In summary, the versatility of spirosolanes and their derivatives makes them valuable tools for researchers seeking innovative solutions in various fields.

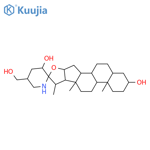

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

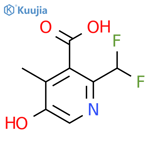

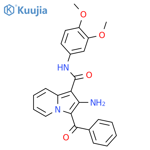

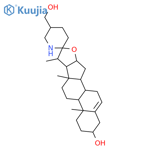

|

(22S,25S)-(5alpha)-spirosolane-3beta,15alpha-diol | 4828-39-1 | C27H45NO3 |

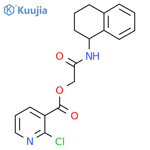

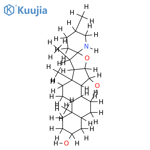

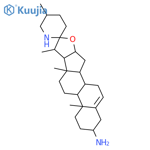

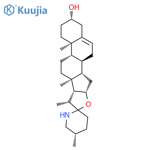

|

(22R, 25R)-spirosol-5-ene-3beta,12beta-diol | 74131-93-4 | C27H43NO3 |

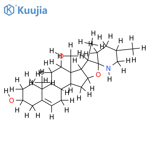

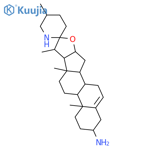

|

12beta-hydroxy-(25S)-22betaN-spirosol-4-en-3-one | 1366499-97-9 | C27H41NO3 |

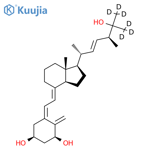

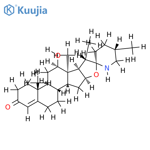

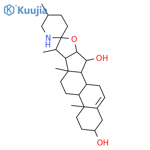

|

Spirosolane-3,23,27-triol; (3β,5α,22R,23R,25S)-form | 854381-39-8 | C27H45NO4 |

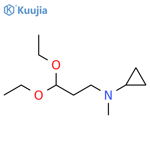

|

Spirosol-5-en-3-amine; (3α,22R,25R)-form | 173074-72-1 | C27H44N2O |

|

Spirosol-5-en-3-amine; (3β,22S,25S)-form | 182689-76-5 | C27H44N2O |

|

Spirosol-5-ene-1,3-diol; (1β,3β,22R,25S)-form | 1698010-02-4 | C27H43NO3 |

|

Spirosol-5-ene-3,15-diol; (3β,15α,22R,25R)-form | 10009-88-8 | C27H43NO3 |

|

Spirosol-5-ene-3,27-diol,(3b,22a,25R)- | 103239-11-8 | C27H43NO3 |

|

Spirosol-5-en-3-ol, (3b,22b,25S)- | 546-40-7 | C27H43NO2 |

Littérature connexe

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

Fournisseurs recommandés

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés